molecular formula C20H23N3OS B2995540 2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide CAS No. 894876-82-5

2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B2995540
CAS No.: 894876-82-5
M. Wt: 353.48
InChI Key: QHGMXMMBZIWFEH-UHFFFAOYSA-N
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Description

2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide is a synthetic organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3OS/c1-13-9-10-14(2)17(11-13)21-18(24)12-25-19-15-7-5-6-8-16(15)22-20(3,4)23-19/h5-11,22H,12H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHGMXMMBZIWFEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC(NC3=CC=CC=C32)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide is unique due to its specific structural features, including the presence of both the quinazoline core and the sulfanyl group. This combination may confer distinct biological activities and therapeutic potential compared to other similar compounds .

Biological Activity

The compound 2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide is a synthetic organic molecule belonging to the class of quinazoline derivatives. Quinazolines are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

C20H23N3OS\text{C}_{20}\text{H}_{23}\text{N}_{3}\text{OS}

It features a quinazoline moiety linked to a sulfanyl group and a dimethyl-substituted phenyl acetamide. The unique combination of these functional groups suggests potential interactions with various biological targets.

The biological activity of quinazoline derivatives typically involves the inhibition of specific enzymes or receptors. For instance:

  • Anticancer Activity : Quinazoline derivatives have been shown to inhibit cell proliferation in various cancer cell lines by targeting pathways involved in cell cycle regulation and apoptosis.
  • Antimicrobial Activity : The presence of the sulfanyl group may enhance interactions with thiol-containing biomolecules, potentially disrupting microbial metabolism.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example:

  • Case Study : A study demonstrated that related quinazoline derivatives showed selective cytotoxicity against Caco-2 colorectal adenocarcinoma cells with viability reductions of up to 39.8% compared to untreated controls (p < 0.001) .

Antimicrobial Activity

The compound's structure suggests potential efficacy against various pathogens:

  • Broad-spectrum Activity : Similar compounds have shown effectiveness against drug-resistant strains of Candida and Staphylococcus aureus . The sulfanyl group may play a crucial role in enhancing this activity through reactive thiol interactions.

Anti-inflammatory Properties

Quinazolines are also recognized for their anti-inflammatory effects:

  • Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to reduced inflammation in various models .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound relative to other quinazoline derivatives.

Compound NameStructural FeaturesBiological Activity
4-(Trifluoromethyl)-N-(p-tolyl)benzamideAmide structureAnti-inflammatory
1-(Trifluoromethyl)-1H-pyrrolePyrrole ringAntimicrobial
2-(4-Trifluoromethylphenyl)-1H-benzimidazoleTrifluoromethyl groupAnticancer

This table illustrates how the unique combination of functional groups in our compound may confer distinct pharmacological properties not observed in others.

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